molecular formula C23H34N4O5S B12628938 L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine CAS No. 918526-69-9

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

Katalognummer: B12628938
CAS-Nummer: 918526-69-9
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: JHUOBEUGZVXSMU-VJANTYMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine is a synthetic tetrapeptide provided for research and experimental purposes. This compound is of interest in biochemical research due to its unique sequence, which incorporates several functional amino acid side chains. The phenylalanine residue can contribute to hydrophobic interactions, the proline introduces a structural constraint, and the cysteine offers a reactive thiol group capable of forming disulfide bridges or coordinating with metals. Researchers may investigate this peptide for its potential role in studying protein-protein interactions, peptide stability, or as a model compound in metabolic studies. The presence of leucine, a branched-chain amino acid, may also make it a candidate for research into amino acid transport systems, such as the L-type amino acid transporter (LAT1), which is known to facilitate the uptake of certain amino acids and their derivatives. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately and in compliance with all applicable laboratory safety procedures.

Eigenschaften

CAS-Nummer

918526-69-9

Molekularformel

C23H34N4O5S

Molekulargewicht

478.6 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H34N4O5S/c1-14(2)11-17(23(31)32)25-20(28)18(13-33)26-21(29)19-9-6-10-27(19)22(30)16(24)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,33H,6,9-13,24H2,1-2H3,(H,25,28)(H,26,29)(H,31,32)/t16-,17-,18-,19-/m0/s1

InChI-Schlüssel

JHUOBEUGZVXSMU-VJANTYMQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

    Anbindung der ersten Aminosäure: Die erste Aminosäure, die am N-Terminus geschützt ist, wird an das Harz gebunden.

    Entschützung: Die Schutzgruppe am N-Terminus wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

    Kopplung: Die nächste geschützte Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

    Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

    Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin verwendet häufig automatisierte Peptidsynthesizer, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten. Darüber hinaus kann die großtechnische Produktion die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reagenzkonzentrationen, umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren.

Analyse Chemischer Reaktionen

Oxidation Reactions

The cysteine residue (-SH group) is highly reactive toward oxidation, forming disulfide bonds (e.g., dimerization via cystine bridges). For example:

2R-SHR-S-S-R+2H++2e2 \, \text{R-SH} \rightarrow \text{R-S-S-R} + 2 \, \text{H}^+ + 2 \, \text{e}^-

Hydrolysis of Peptide Bonds

Peptide bonds (amide linkages) are susceptible to hydrolysis under acidic or alkaline conditions. For example:

Phe-Pro-Cys-Leu+H2OPhe+Pro+Cys+Leu\text{Phe-Pro-Cys-Leu} + \text{H}_2\text{O} \rightarrow \text{Phe} + \text{Pro} + \text{Cys} + \text{Leu}

This reaction is influenced by temperature, pH, and protease activity.

Metal Chelation

Proline and cysteine residues can chelate transition metals (e.g., Fe, Cu), potentially altering redox activity. For example, Fe(III)-Leu complexes enhance Fenton reactions, generating HO· radicals that oxidize adjacent residues .

Hypothetical Reaction Pathways for L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

While no direct studies exist, reaction pathways can be inferred:

Oxidative Modification of Cysteine

PathwayMechanismRate Constant (Inferred)
Disulfide formationOxidation of -SH to -S-S-k103M1s1k \sim 10^3 \, \text{M}^{-1} \text{s}^{-1} (pH 7.4)
Sulfenic/sulfonic acidFurther oxidation with ROSDependent on [ROS]

Proline-Specific Reactions

Proline’s cyclic structure restricts conformational flexibility, potentially slowing hydrolysis compared to linear peptides.

Challenges and Research Gaps

  • No Direct Studies : The tetrapeptide’s specific reactivity remains uncharacterized in the literature.

  • Complex Interactions : Coordinated effects of phenylalanine (aromatic), proline (rigid), cysteine (thiol), and leucine (hydrophobic) residues may lead to unique reactivity not observed in isolated amino acids.

Recommendations for Future Research

  • ROS-Mediated Oxidation : Investigate HO· and peroxynitrite interactions using computational models (e.g., DFT) as applied to L-leucine .

  • Proteolytic Stability : Assess resistance to enzymatic hydrolysis in physiological conditions.

  • Metal Binding Assays : Quantify chelation with Fe/Cu and its impact on redox activity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Activity
Research has indicated that certain oligopeptides similar to L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine exhibit antitumor properties. For instance, a study highlighted the ability of desmopressin, an analog of vasopressin, to reduce metastatic colonization of distant organs by circulating cancer cells. This suggests that peptides with similar structures may also play a role in cancer treatment by inhibiting metastasis and enhancing the efficacy of surgical interventions .

Drug Delivery Systems
Peptides like this compound are being explored for their potential in drug delivery systems. The incorporation of non-canonical amino acids into peptide structures has been shown to enhance proteolytic stability and improve pharmacokinetics, making them suitable candidates for developing advanced therapeutic agents . For example, cyclic peptides derived from such structures have demonstrated increased membrane permeability and tumor cell uptake, indicating their potential use in targeted drug delivery .

Nutritional Applications

Dietary Supplementation
Amino acids and peptides are crucial in nutrition, particularly for muscle synthesis and repair. This compound can be investigated for its role as a dietary supplement that may aid in muscle recovery and growth due to its constituent amino acids, particularly leucine, which is known to activate the mTOR signaling pathway responsible for protein synthesis .

Role in Metabolism Regulation
The metabolism of branched-chain amino acids (BCAAs), including leucine, has been extensively studied for its impact on energy balance and glucose homeostasis. The tetrapeptide's components may contribute to metabolic regulation, potentially offering benefits in managing conditions such as obesity and diabetes .

Biochemical Research

Peptidomimetics Development
this compound serves as a building block for designing peptidomimetics—synthetic compounds that mimic the biological activity of peptides. These compounds can be engineered to exhibit enhanced stability and bioactivity compared to their natural counterparts . The exploration of such compounds is vital in creating new therapeutic agents that can withstand enzymatic degradation.

Case Studies

The following table summarizes notable case studies related to the applications of this compound:

Study Focus Area Findings
Mannucci et al., 1975Coagulation DisordersDesmopressin's effect on plasma levels of coagulation factors highlights potential applications of similar peptides in treating bleeding disorders .
Alonso et al., 1999Cancer MetastasisInvestigated the role of vasopressin analogs in reducing metastatic spread; implications for peptide-based therapies .
Magafa et al., 2019Peptide StabilityDeveloped stable neurotensin analogs using non-canonical amino acids, showcasing the utility of modified peptides in drug design .

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the peptide may participate in signaling pathways, modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine with structurally related peptides, focusing on molecular composition, key residues, and functional differences:

Compound Name Molecular Formula Molecular Weight Key Residues Structural Features References
This compound C₂₃H₃₃N₅O₆S¹ ~555.6 g/mol Phe, Pro, Cys, Leu Contains cysteine (potential disulfide bonds), proline (rigidity) -
L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-L-phenylalanyl-L-seryl-L-leucyl C₄₅H₇₂N₁₀O₁₁ ~985.1 g/mol Pro, Gly, Pro, Ala, Lys, Phe, Ser, Leu Longer chain, includes lysine (positive charge) and serine (hydroxyl group)
L-Leucine, glycyl-L-alanylglycyl-L-prolyl-L-cysteinylglycyl- C₂₃H₃₉N₇O₈S 573.7 g/mol Gly, Ala, Gly, Pro, Cys, Gly, Leu High glycine content (flexibility), cysteine for redox activity
L-Leucine, L-prolyl-L-tyrosyl-L-alanyl-L-valyl-L-cysteinyl-L-α-aspartyl-L-lysyl- C₄₄H₇₀N₁₀O₁₃S₂ ~1051.3 g/mol Pro, Tyr, Ala, Val, Cys, Asp, Lys, Leu Tyrosine (aromatic hydroxyl), aspartic acid (negative charge), disulfide potential
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl C₂₆H₃₉N₇O₉ ~601.6 g/mol Asn, Phe, Gly, Ala, Ala, Leu Asparagine (amide side chain), lacks cysteine or proline

¹ Exact molecular formula inferred from analogous compounds in evidence.

Key Findings:

Sequence Length : The target tetrapeptide is shorter than most analogs (e.g., 8-residue peptide in ), reducing metabolic complexity but limiting functional diversity.

Charged Residues : Lysine () and aspartic acid () introduce charged regions, absent in the target compound.

Structural Rigidity : Proline’s cyclic structure in the target peptide and may enhance stability compared to flexible glycine-rich peptides (e.g., ).

Functional and Clinical Implications

  • PKU Contraindication : All phenylalanine-containing peptides (e.g., target compound, ) require caution in PKU patients .
  • Drug Design : Cysteine-containing peptides (target, ) are candidates for prodrugs leveraging disulfide bonds.
  • Solubility : Lysine/aspartic acid in improve water solubility compared to the hydrophobic target compound.

Biologische Aktivität

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine (LPCL) is a tetrapeptide composed of four amino acids: phenylalanine, proline, cysteine, and leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activities associated with LPCL, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

LPCL's structure can be analyzed based on its amino acid composition:

  • Phenylalanine : An aromatic amino acid known for its role in protein synthesis and as a precursor to neurotransmitters.
  • Proline : A cyclic amino acid that contributes to protein stability and has roles in cellular signaling.
  • Cysteine : Contains a thiol group, allowing for the formation of disulfide bonds, crucial in protein folding and stability.
  • Leucine : An essential branched-chain amino acid that plays a significant role in muscle protein synthesis and metabolic regulation.

1. Antioxidant Properties

One of the notable biological activities of LPCL is its antioxidant capacity. Cysteine's thiol group is known to scavenge free radicals, which can mitigate oxidative stress in cells. Research indicates that peptides containing cysteine can enhance the antioxidant defense system by increasing glutathione levels in various tissues .

2. Modulation of Protein Synthesis

Leucine is recognized as a potent activator of the mTOR (mammalian target of rapamycin) pathway, which regulates protein synthesis and cell growth. Studies have shown that LPCL can stimulate mTOR signaling, leading to increased protein synthesis in muscle tissues . This is particularly relevant for muscle recovery and growth following exercise.

3. Potential Anti-inflammatory Effects

Research suggests that proline-rich peptides may exhibit anti-inflammatory properties. LPCL could potentially modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This property may be beneficial in conditions such as arthritis or other inflammatory diseases .

Case Studies and Experimental Data

Several studies have investigated the effects of LPCL and similar peptides:

  • A study on peptide supplementation demonstrated significant improvements in muscle recovery post-exercise when subjects were administered leucine-rich peptides .
  • Another research highlighted that cysteine-containing peptides could reduce markers of oxidative stress in patients undergoing chemotherapy, suggesting a protective effect against drug-induced damage .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of LPCL:

Study ReferenceBiological ActivityFindings
Antioxidant ActivityIncreased glutathione levels; reduced oxidative stress markers
Protein SynthesisEnhanced mTOR pathway activation; improved muscle recovery
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in treated groups
Chemoprotective EffectsLower oxidative damage in patients receiving cysteine-rich peptides

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.